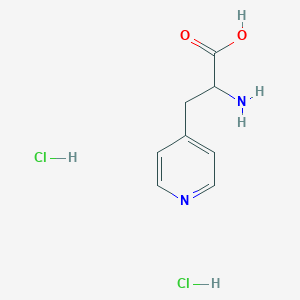

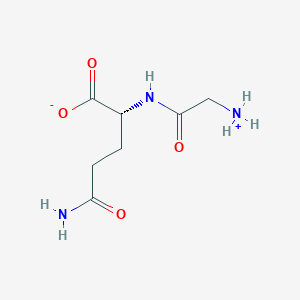

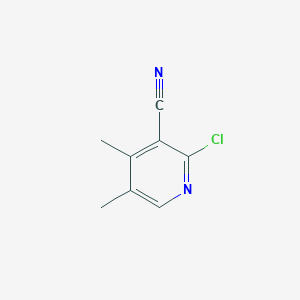

2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

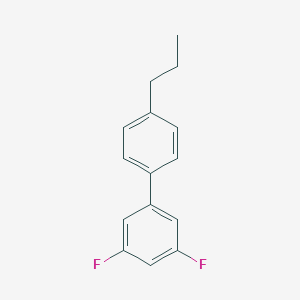

Molecular Structure Analysis

The molecular formula of 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride is C8H10N2O2 . The InChI code is1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) . The molecular weight is 166.18 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride include a molecular weight of 166.18 g/mol , and an XLogP3 of -2.6 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 166.074227566 g/mol .Applications De Recherche Scientifique

Synthesis of β-hydroxy-α-amino Acids

2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride plays a crucial role in the synthesis of β-hydroxy-α-amino acids, serving as a key intermediate for developmental drug candidates. The efficient production of these compounds involves recombinant d-threonine aldolase enzymes, demonstrating significant improvements in enzyme stability through divalent cations addition. This synthesis method also highlights the high diastereo- and enantioselectivity of the resulting β-hydroxy-α-amino acids, crucial for pharmaceutical applications (Goldberg et al., 2015).

Environmental and Pharmaceutical Metal Analyses

In environmental and pharmaceutical analyses, 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride derivatives have been used as ion-pairing reagents for the separation and determination of metal ions. This application highlights its role in enhancing the analytical capabilities for monitoring metal contaminants in water and pharmaceutical products, providing a sensitive and reliable method for quality control and environmental monitoring (Belin & Gülaçar, 2005).

Synthesis of Fluorescent Compounds

The compound also serves as a precursor in the synthesis of novel fluorescent compounds, illustrating its versatility in creating bioactive molecules with potential applications in bioimaging and diagnostics. These synthesized compounds exhibit significant antibacterial activity, further emphasizing the broad utility of 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride in developing new therapeutic agents (Girgis, Kalmouch, & Hosni, 2004).

Development of Anticancer Agents

Research on trans-Platinum(II) complexes involving derivatives of 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride has demonstrated potential in the development of anticancer agents. These complexes, featuring amine ligands with perfluorinated chains, show promising antiproliferative activity against tumorigenic cells, highlighting the compound's contribution to cancer therapy innovations (Cabrera et al., 2019).

Mécanisme D'action

Target of Action

It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.

Mode of Action

As an alanine derivative, it may interact with enzymes and receptors involved in alanine metabolism and signaling .

Biochemical Pathways

The compound may influence the alanine cycle, a biochemical pathway that interconverts pyruvate and alanine via transamination. This process is vital for the regulation of blood glucose levels .

Pharmacokinetics

As an amino acid derivative, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As an alanine derivative, it may influence protein synthesis and blood glucose regulation .

Propriétés

IUPAC Name |

2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMMTAFKUFJMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B171927.png)